(E)-4-chlorobut-2-enoic acid

Anti-inflammatory Nitric oxide inhibition Cytokine modulation

(E)-4-Chlorobut-2-enoic acid (CAS 16197-90-3; also catalogued as trans-4-chlorocrotonic acid, CAS 26340-58-9) is a C₄ α,β-unsaturated carboxylic acid bearing a primary chlorine at the terminal allylic position and a trans (E) double bond conjugated to the carboxyl group. With a molecular formula C₄H₅ClO₂ and molecular weight of ~120.53 g·mol⁻¹, it exists as a solid at ambient temperature (mp ~83 °C) and is soluble in polar organic solvents.

Molecular Formula C4H5ClO2
Molecular Weight 120.53 g/mol
CAS No. 16197-90-3
Cat. No. B180088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-chlorobut-2-enoic acid
CAS16197-90-3
Molecular FormulaC4H5ClO2
Molecular Weight120.53 g/mol
Structural Identifiers
SMILESC(C=CC(=O)O)Cl
InChIInChI=1S/C4H5ClO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)
InChIKeyTVOMCUWVZVBDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-Chlorobut-2-enoic Acid (CAS 16197-90-3): A Defined-Geometry Halogenated Crotonic Acid Building Block for Bioactive Ester Conjugates and Quorum Sensing Modulators


(E)-4-Chlorobut-2-enoic acid (CAS 16197-90-3; also catalogued as trans-4-chlorocrotonic acid, CAS 26340-58-9) is a C₄ α,β-unsaturated carboxylic acid bearing a primary chlorine at the terminal allylic position and a trans (E) double bond conjugated to the carboxyl group . With a molecular formula C₄H₅ClO₂ and molecular weight of ~120.53 g·mol⁻¹, it exists as a solid at ambient temperature (mp ~83 °C) and is soluble in polar organic solvents . The compound serves as a key synthon in natural product total synthesis—most notably as the 4-chlorocrotonic acid subunit of the marine cyanobacterial honaucins—and as a versatile intermediate for pharmaceuticals, agrochemicals, and functional polymers [1].

Why (E)-4-Chlorobut-2-enoic Acid Cannot Be Replaced by Generic Crotonic Acid or Other 4-Halocrotonic Acid Analogs in Bioactivity-Driven Synthesis


The 4-halocrotonic acid scaffold exhibits pronounced halogen-dependent bioactivity that cannot be predicted from the unsubstituted crotonic acid core. Crotonic acid itself (compound 9) is inactive in both anti-inflammatory (no NO inhibition up to 116 μM) and quorum sensing (QS) assays, while 4-chlorocrotonic acid (7) demonstrates quantifiable, dual-activity with measurably distinct IC₅₀ values compared to its 4-fluoro, 4-bromo, and 4-iodo congeners [1][2]. Simply substituting one halogen for another alters QS inhibitory potency by up to 60-fold, and swapping the E-geometry for the Z-isomer disrupts the conjugated system critical for consistent reactivity in esterification and cross-coupling chemistries [1]. These structure-activity relationships (SAR) mean that procurement decisions based solely on the crotonic acid core or on halogen interchangeability risk selecting a compound with fundamentally different biological and synthetic utility.

Quantitative Differential Evidence for (E)-4-Chlorobut-2-enoic Acid Versus Closest Halogenated Crotonic Acid Analogs


Anti-Inflammatory Activity: 4-Chlorocrotonic Acid vs. Unsubstituted Crotonic Acid in LPS-Stimulated RAW264.7 Murine Macrophages

In the LPS-stimulated RAW264.7 murine macrophage NO production assay, 4-chlorocrotonic acid (compound 7) exhibited a quantifiable, concentration-dependent anti-inflammatory effect with an IC₅₀ of 28.0 ± 4.3 μM [1]. In contrast, unsubstituted crotonic acid (compound 9) showed no detectable NO inhibitory activity up to the highest concentration tested (116 μM), demonstrating that the 4-chloro substituent is essential for anti-inflammatory activity in this scaffold [1]. The chain-extended analog (compound 12) was approximately 2-fold less potent (IC₅₀ = 55.8 ± 5.9 μM), confirming that both the allylic chlorine and the four-carbon chain length are necessary structural features [1]. Cell viability at the NO IC₅₀ was 95.5% for 4-chlorocrotonic acid, giving a therapeutic window of ~2.9-fold relative to its cytotoxicity IC₅₀ of 80 μM [1].

Anti-inflammatory Nitric oxide inhibition Cytokine modulation

Quorum Sensing Inhibition in Vibrio harveyi: 4-Chloro vs. 4-Fluorocrotonic Acid

In the Vibrio harveyi BB120 bioluminescence QS reporter assay, 4-chlorocrotonic acid (compound 7) inhibited QS-dependent bioluminescence with an IC₅₀ of 72.5 μM [1]. The 4-fluorocrotonic acid analog (compound 13) was 2.3-fold less potent, with an IC₅₀ of 167 μM, demonstrating that the chlorine substituent provides a significant advantage over fluorine for QS modulation in this Gram-negative marine pathogen model [1]. Furthermore, 4-bromocrotonic acid (compound 14) showed a marked 6.9-fold increase in potency (IC₅₀ = 10.5 μM) but exhibited mild antibiotic effects at 14-fold higher concentrations, complicating its use as a pure QS probe [1]. The 4-iodo analog (compound 15) was 60-fold more potent (IC₅₀ = 1.2 μM) but lacked the balanced selectivity profile of the chloro derivative [1].

Quorum sensing inhibition Vibrio harveyi Antivirulence

Quorum Sensing Inhibition in Escherichia coli JB525: 4-Chloro Demonstrates >2-Fold Advantage Over 4-Fluoro

In the E. coli JB525 GFP reporter strain engineered to respond to acyl homoserine lactone (AHL)-type QS signals, 4-chlorocrotonic acid (compound 7) inhibited GFP production with an IC₅₀ of 152 μM [1]. The 4-fluorocrotonic acid analog (compound 13) was more than 2-fold less active in the same assay, while the 4-brominated and 4-iodinated analogs (compounds 14 and 15) exhibited confounding antibiotic effects (MIC = 188 and 18 μM, respectively) that precluded reliable IC₅₀ determination [1]. This establishes the 4-chloro derivative as the most potent halogenated crotonic acid fragment with a clean, non-antibiotic QS inhibition profile in this orthogonal Gram-negative reporter system.

Quorum sensing Escherichia coli AHL antagonism GFP reporter

Antifungal Activity Ranking: 4-Chloro Occupies a Defined, Intermediate Position Between 4-Bromo and 4-Fluoro/Unsubstituted Analogs

A systematic study of 23 4-substituted crotonic acid methyl esters against four pathogenic fungi (Candida albicans, Aspergillus niger, Mucor mucedo, Trichophyton mentagrophytes) established a definitive fungitoxicity ranking: I > Br > Cl > CH₃S > CH₃O > F = H [1]. The 4-chloro ester occupies an intermediate rank—more active than the 4-fluoro and unsubstituted analogs, but less active than the 4-bromo and 4-iodo derivatives—consistent with the leaving-group ability of the halogen in nucleophilic reactions with biological thiols [1]. This rank-order correlation was mechanistically linked to protection of fungal cells by exogenous cysteine and glutathione, confirming that chlorine provides sufficient electrophilic character for target engagement while avoiding the excessive reactivity (and potential non-specific toxicity) of bromine and iodine [1].

Antifungal Candida albicans Aspergillus niger Nucleophilic reactivity

E-Geometry Defines a Single, Characterizable Chemical Entity with Predictable Reactivity vs. Mixed or Z-Isomer Batches

(E)-4-Chlorobut-2-enoic acid is explicitly the trans (E) geometric isomer, confirmed by its InChI stereochemical descriptor (/b2-1+) and distinct physicochemical properties . Commercially, the compound is supplied as the defined (E)-isomer with purity specifications typically ≥95–97% as verified by HPLC, GC, and NMR . The (2E) configuration ensures consistent reactivity in stereospecific transformations—including Steglich esterification used to construct the honaucin natural products—where the trans-relationship between the chloromethyl and carboxyl groups minimizes steric hindrance and avoids the intramolecular cyclization side reactions that can occur with the Z-isomer [1]. The Z-isomer is thermodynamically less stable for α,β-unsaturated carbonyl systems and is not commercially available as a characterized single entity, making the E-isomer the only geometrically defined, analytically tractable option for reproducible synthesis .

Stereochemical integrity E/Z isomerism Synthetic reproducibility

Evidence-Backed Application Scenarios for (E)-4-Chlorobut-2-enoic Acid in Research and Industrial Procurement


Fragment-Based Anti-Inflammatory Drug Discovery Requiring an Intrinsically Active 4-Halocrotonic Acid Pharmacophore

Medicinal chemistry groups pursuing fragment-based or structure-activity relationship (SAR) studies on crotonic acid-derived anti-inflammatory agents should select (E)-4-chlorobut-2-enoic acid as their starting fragment. Unlike unsubstituted crotonic acid (inactive, IC₅₀ > 116 μM) or 4-fluorocrotonic acid (weaker QS activity), the 4-chloro derivative provides a well-characterized NO inhibitory IC₅₀ of 28.0 μM in RAW264.7 macrophages with a measurable therapeutic window (cytotoxicity IC₅₀ = 80 μM), enabling downstream optimization via esterification with γ-butyrolactones or other pharmacophoric alcohols [1].

Quorum Sensing Inhibitor Probe Development for Vibrio and Enteric Pathogen Models

Investigators developing chemical probes for bacterial QS systems (Vibrio harveyi HAI-1 and E. coli AHL-LuxR pathways) should procure (E)-4-chlorobut-2-enoic acid as the preferred halogenated crotonic acid subunit. Among all 4-halogen congeners, the chloro derivative uniquely combines measurable dual-species QS inhibition (V. harveyi IC₅₀ = 72.5 μM; E. coli IC₅₀ = 152 μM) with an absence of growth-inhibitory artifacts, unlike the bromo and iodo analogs which are antibiotic at concentrations close to their QS IC₅₀ values [1]. This clean profile is essential for generating interpretable dose-response data in QS reporter assays.

Stereospecific Total Synthesis of Honaucin Natural Products and Halogen-Scanning Analog Libraries

Synthetic chemistry laboratories engaged in the total synthesis or medicinal chemistry exploration of the honaucin class of marine natural products require the defined (E)-geometric isomer of 4-chlorobut-2-enoic acid. The compound is the identical building block used in the published Steglich esterification route to honaucin A, where the trans-configuration of the chlorocrotonic acid subunit is essential for correct spatial orientation of the ester-linked γ-butyrolactone pharmacophore [1]. Systematic halogen scanning (Cl → F → Br → I) to probe SAR at the 4′-position further requires a characterized chloro reference standard against which all halogen congeners are benchmarked [1].

Antifungal Lead Optimization Leveraging Defined Halogen Electrophilicity

Agrochemical and antifungal discovery teams evaluating 4-substituted crotonic acid esters as potential fungicides should select the 4-chloro derivative as the intermediate-electrophilicity reference point. The established fungitoxicity rank order (I > Br > Cl > CH₃S > CH₃O > F = H) places chlorine in the 'active but controlled' zone, providing measurable activity against Candida albicans, Aspergillus niger, Mucor mucedo, and Trichophyton mentagrophytes while minimizing the non-selective thiol reactivity associated with bromine and iodine that leads to cysteine-reversible toxicity [2].

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